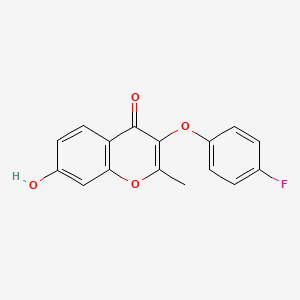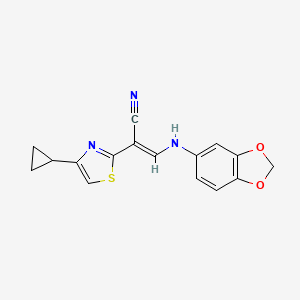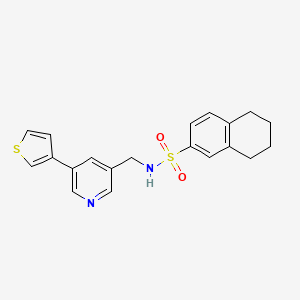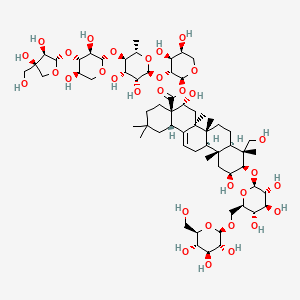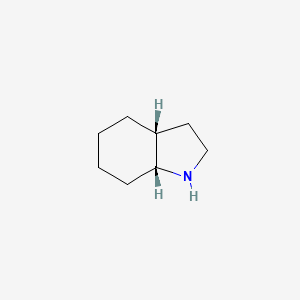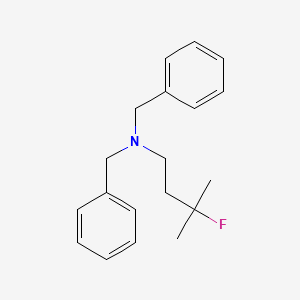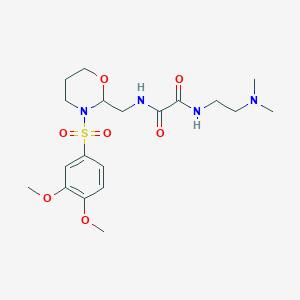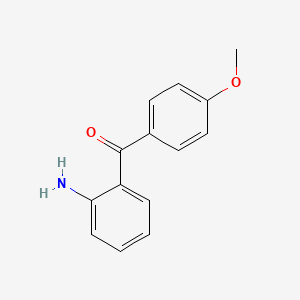
2-氨基-4'-甲氧基苯甲酮
描述
2-Amino-4’-methoxybenzophenone is a chemical compound used as a starting reagent in the synthesis of various other compounds . It is a specialty chemical that finds application in the field of nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 2-Amino-4’-methoxybenzophenone involves complex chemical reactions. For instance, it has been used as a starting reagent in the synthesis of 4-phenyl-7-methyl-2- (2′-pyridyl)quinoline and 4-phenyl-7-methyl-2- [2′- (6′-methyl)pyridyl]-quinoline .Molecular Structure Analysis
The molecular structure of 2-Amino-4’-methoxybenzophenone can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) . The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived using density functional theory (DFT) methods .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-4’-methoxybenzophenone are complex and involve multiple steps. For instance, it has been used in the synthesis of 4-phenyl-7-methyl-2- (2′-pyridyl)quinoline and 4-phenyl-7-methyl-2- [2′- (6′-methyl)pyridyl]-quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4’-methoxybenzophenone include a density of 1.1±0.1 g/cm^3, boiling point of 407.1±33.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 65.9±3.0 kJ/mol, flash point of 200.0±25.4 °C, index of refraction of 1.617, molar refractivity of 65.1±0.3 cm^3, and molar volume of 186.1±3.0 cm^3 .科学研究应用
Nonlinear Optical Applications
The organic 2,4-dihydroxybenzophenone single crystals, which are similar to 2-Amino-4’-methoxybenzophenone, have been grown for nonlinear optical applications . These materials find intense applications in telecommunication, frequency mixing, optical computing, and optical data storage .
Optoelectronic Applications
Low electrical resistivity and high optical transmittance materials, like 2,4-dihydroxybenzophenone, are widely used for optoelectronic applications . This suggests that 2-Amino-4’-methoxybenzophenone could have similar applications.
Electronic Device Applications
The wide band gap materials have electronic device applications . As 2-Amino-4’-methoxybenzophenone is similar to 2,4-dihydroxybenzophenone, it could potentially be used in electronic devices.
Medical Applications
Materials with good biological properties are used for medical applications . Given the structural similarity, 2-Amino-4’-methoxybenzophenone could also have potential medical applications.
Green Synthesis
An efficient method was established for the green synthesis of 4-methoxybenzophenone using benzoic acid as acylating agent . This suggests that 2-Amino-4’-methoxybenzophenone could also be synthesized using green methods.
Plant Growth Regulation
4-Methoxybenzophenone and its analogues showed diverse plant growth-regulating actions such as inhibition of shoot and root growth, induction of chlorosis, and a disturbance in phototropism or geotropism . This suggests that 2-Amino-4’-methoxybenzophenone could have similar applications in plant growth regulation.
安全和危害
未来方向
The future directions of research involving 2-Amino-4’-methoxybenzophenone could involve its use in the fabrication of competent catalytic materials. For instance, it has been used in the synthesis of 4-phenyl-7-methyl-2- (2′-pyridyl)quinoline and 4-phenyl-7-methyl-2- [2′- (6′-methyl)pyridyl]-quinoline, which have shown promising results in boosting the [3 + 2] cycloaddition reaction of azide and nitriles .
属性
IUPAC Name |
(2-aminophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORUWDSYNSEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4'-methoxybenzophenone | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

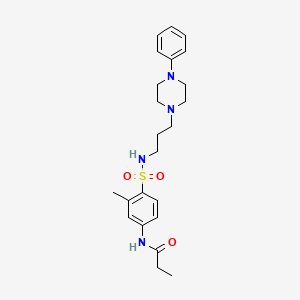

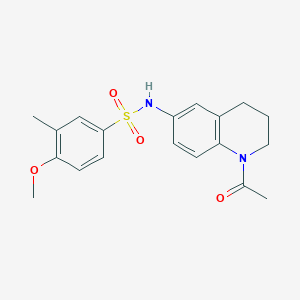
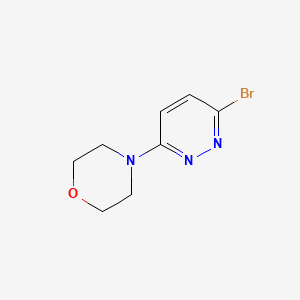

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)
